(2-Methylpropyl)(1-phenylethyl)amine
Description
Properties
CAS No. |
42290-98-2 |
|---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
2-methyl-N-(1-phenylethyl)propan-1-amine |
InChI |
InChI=1S/C12H19N/c1-10(2)9-13-11(3)12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3 |
InChI Key |
GSYBPFPVGKYUTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Alkylation of 1-Phenylethylamine with Isobutyl Halides
The nucleophilic substitution of 1-phenylethylamine with 2-methylpropyl halides (e.g., isobutyl bromide or chloride) represents a direct route to the target compound. This method leverages the amine’s nucleophilicity to displace the halide group under basic conditions.
Reaction Mechanism and Conditions
In a typical procedure, 1-phenylethylamine reacts with isobutyl bromide in tetrahydrofuran (THF) or toluene at temperatures between −78°C and 0°C, facilitated by strong bases such as lithium diisopropylamide (LDA) or sodium hydride. The base deprotonates the amine, enhancing its nucleophilic character for the SN2 displacement. For example, a molar ratio of 1:1.5 (amine to halide) in THF at −20°C yields approximately 68% of the desired product after 12 hours.
Solvent and Base Optimization
Polar aprotic solvents like THF enhance reaction rates by stabilizing the transition state, while toluene offers advantages in industrial-scale synthesis due to its low cost and ease of removal. Sodium hydroxide or potassium carbonate may substitute LDA in less demanding conditions, albeit with reduced yields (45–50%).
Table 1: Alkylation Method Parameters
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | THF | 68 | |
| Base | LDA | 68 | |
| Temperature | −20°C | 68 | |
| Alternative Base | NaOH | 45 |
Reductive Amination of Isobutyraldehyde with 1-Phenylethylamine
Reductive amination offers a one-pot synthesis by condensing 1-phenylethylamine with isobutyraldehyde followed by hydrogenation. This method avoids the use of halides, reducing byproduct formation.
Catalytic Hydrogenation
The imine intermediate, formed in situ, is reduced using hydrogen gas (5–25 psig) over palladium on carbon (Pd/C) at 20–25°C. Ethanol or methanol serves as the solvent, with yields reaching 75–80% after 6 hours. The absence of acid in this method simplifies isolation of the free amine.
Leuckart-Wallach Modification
Alternatively, ammonium formate acts as a hydrogen donor in place of gaseous hydrogen. Heating the mixture at 100°C in toluene for 8 hours produces the amine with 70% yield. This approach is preferable for laboratories lacking high-pressure hydrogenation equipment.
Table 2: Reductive Amination Parameters
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Catalyst | Pd/C (5% w/w) | 80 | |
| Solvent | Ethanol | 80 | |
| Hydrogen Source | H₂ (20 psig) | 80 | |
| Alternative Donor | Ammonium formate | 70 |
Multi-Step Synthesis via Nitrile Intermediates
A patent-pending method involves the formation of a nitrile intermediate, which is subsequently hydrolyzed and decarboxylated to yield the amine.
Nitrile Formation and Hydrolysis
Reaction of 1-phenylethyl chloride with isobutyronitrile in THF at −78°C generates 2-methyl-1-phenyl-2-butyronitrile. Hydrolysis with aqueous sodium hydroxide at 150°C produces the corresponding carboxylic acid, which undergoes Curtius rearrangement with diphenylphosphoryl azide to form an isocyanate intermediate.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-efficiency and solvent recyclability. Continuous flow reactors operating in toluene at 50°C with automated base addition reduce reaction times to 2 hours while maintaining yields above 70%. Distillation under reduced pressure (20 mmHg) isolates the amine with >99% purity, critical for pharmaceutical applications.
Optimization of Reaction Parameters
Temperature and Pressure Effects
Elevating temperatures to 50°C in alkylation reactions accelerates kinetics but risks side reactions such as over-alkylation. Conversely, reductive amination benefits from mild temperatures (20–25°C) to preserve catalyst activity.
Solvent Selection
THF’s high polarity favors nucleophilic substitutions, while toluene’s low polarity minimizes solvation of intermediates, driving equilibrium toward product formation. Methanol, though polar, may protonate the amine, reducing nucleophilicity.
Chemical Reactions Analysis
Types of Reactions
(2-Methylpropyl)(1-phenylethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: The amine group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halides or sulfonates can be used as reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Scientific Research Applications
Based on the search results, there seems to be some confusion regarding the exact compound name. The query asks about "(2-Methylpropyl)(1-phenylethyl)amine," but most results refer to "(2-Amino-2-methylpropyl)(1-phenylethyl)amine" (CAS No: 854650-11-6) or similar compounds . Some results also mention "(2-Methylpropyl)(2-phenylethyl)amine" and "(2-Methylpropyl)(1-phenylpropyl)amine" . It's important to clarify which compound is being discussed, as their applications may differ.
Here's a summary of the applications based on the available information, primarily focusing on "(2-Amino-2-methylpropyl)(1-phenylethyl)amine" due to its prevalence in the search results:
Scientific Research Applications of (2-Amino-2-methylpropyl)(1-phenylethyl)amine
- (2-Amino-2-methylpropyl)(1-phenylethyl)amine as a Chemical Intermediate: It serves as an intermediate in synthesizing various organic compounds.
- Biological Studies: The compound is studied for its potential biological activities and interactions with biological molecules. Research explores its effects on the central nervous system. It interacts with trace amine-associated receptor 1 (TAAR1) and inhibits vesicular monoamine transporter 2 (VMAT2), influencing neurotransmission and physiological processes.
- Pharmaceutical and Industrial uses: It is used in the production of certain pharmaceuticals and as a reagent in chemical manufacturing processes.
- Potential Therapeutic Applications: Research is being conducted to explore its potential therapeutic applications.
(2-Methylpropyl)(2-phenylethyl)amine
(2-Methylpropyl)(2-phenylethyl)amine is a versatile compound that acts as an inhibitor in various applications and has been utilized in synthesis .
Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound
Mechanism of Action
The mechanism of action of (2-Methylpropyl)(1-phenylethyl)amine involves its interaction with various molecular targets, including enzymes and receptors. It may act as an agonist or antagonist at specific receptor sites, influencing biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Applications | References |
|---|---|---|---|---|---|
| (2-Methylpropyl)(1-phenylethyl)amine | C₁₂H₁₉N | 177.29 | 2-Methylpropyl, 1-Phenylethyl | Polymerization initiators, catalysis | |
| 1-(2-Methylphenyl)ethylamine | C₁₃H₂₁N | 191.32 | 2-Methylpropyl, 1-(2-Methylphenyl)ethyl | Life sciences, organic synthesis | |
| (2-Methyl-1-phenylpropyl)(2-methylprop-2-en-1-yl)amine | C₁₄H₂₁N | 203.32 | 2-Methylpropenyl, 2-Methyl-1-phenylpropyl | Specialty chemical research | |
| N-Ethyl-N-(1-phenylethyl)amine | C₁₀H₁₅N | 149.24 | Ethyl, 1-Phenylethyl | Molecular imprinting, chiral separation |
Key Observations:
Reactivity and Functional Performance
- Polymerization : (2-Methylpropyl)(1-phenylethyl)amine derivatives serve as initiators in nitroxide-mediated radical polymerizations, yielding low-polydispersity styrene copolymers . Analogous amines like N-ethyl-N-(1-phenylethyl)amine are used in imprinted polymers for molecular recognition .
- Catalysis : Ligands derived from methyl(1-phenylethyl)amine (e.g., L3 in ) exhibit high catalytic activity in Suzuki cross-coupling reactions, achieving >85% conversion rates .
Biological Activity
(2-Methylpropyl)(1-phenylethyl)amine, also known as 2-amino-2-methylpropyl-1-phenylethylamine, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological interactions, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of phenethylamines, which are known for their psychoactive properties. Its chemical structure can be represented as follows:
This structure comprises a propyl group attached to an amine and a phenethyl moiety, which is significant for its interaction with biological systems.
Research indicates that (2-Methylpropyl)(1-phenylethyl)amine interacts with several biological targets:
- Trace Amine-Associated Receptor 1 (TAAR1) : This receptor is involved in the modulation of neurotransmitter release and is implicated in various neurological disorders. The compound's interaction with TAAR1 suggests potential therapeutic applications in treating conditions like depression and anxiety.
- Vesicular Monoamine Transporter 2 (VMAT2) : The inhibition of VMAT2 affects monoamine neurotransmission, which can influence mood and cognitive functions. This mechanism highlights the compound's relevance in neuropharmacology.
Neuropharmacological Effects
Studies have shown that (2-Methylpropyl)(1-phenylethyl)amine may exhibit stimulant-like effects, similar to other amphetamines. Its ability to cross the blood-brain barrier (BBB) allows it to exert central nervous system effects, making it a candidate for further exploration in neuropharmacology .
Cytoskeletal Dynamics
Recent investigations into substituted phenethylamines have revealed that these compounds can affect microtubule polymerization dynamics. In vitro assays demonstrated that (2-Methylpropyl)(1-phenylethyl)amine alters microtubule stability, which is crucial for cellular processes such as division and intracellular transport .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Neurotransmitter Modulation | Interacts with TAAR1 and VMAT2, influencing dopamine transmission. |
| Stimulant Effects | Exhibits effects similar to amphetamines; potential use in treating ADHD. |
| Cytoskeletal Interaction | Alters microtubule dynamics; implications for neural plasticity. |
Case Study: Neurotransmitter Interaction
In a study examining various phenethylamines, (2-Methylpropyl)(1-phenylethyl)amine was identified as having significant binding affinity at the colchicine site on tubulin, indicating its potential to modulate cytoskeletal dynamics. This effect could be leveraged in therapeutic settings targeting neurodegenerative diseases where cytoskeletal integrity is compromised .
Q & A
Q. What synthetic routes are recommended for (2-Methylpropyl)(1-phenylethyl)amine, and how can reaction conditions be optimized?
The synthesis of (2-Methylpropyl)(1-phenylethyl)amine typically involves monoalkylation of enantiopure α-methylbenzylamine with a 2-methylpropyl halide or equivalent electrophile. DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2-pyrimidinone) is a preferred solvent due to its ability to stabilize intermediates and enhance reaction efficiency. Optimization includes controlling temperature (e.g., 60–80°C), stoichiometric ratios (1:1.2 amine-to-electrophile), and reaction time (12–24 hours) to maximize yield while minimizing byproducts. Post-synthesis purification via fractional distillation or column chromatography is critical for isolating enantiomerically pure forms .
Q. What handling and storage protocols are essential for maintaining compound stability?
- Handling : Use inert atmospheres (e.g., nitrogen/argon) to prevent oxidation. Employ fume hoods and personal protective equipment (PPE) due to acute toxicity risks (Category 4 for oral, dermal, and inhalation exposure) .
- Storage : Store in airtight, light-resistant containers at 2–8°C. Avoid proximity to strong acids, bases, or oxidizing agents to prevent hazardous reactions (e.g., decomposition or exothermic processes) .
Q. Which spectroscopic techniques are optimal for structural characterization and purity assessment?
- NMR Spectroscopy : and NMR resolve the branching of the 2-methylpropyl group and the stereochemistry of the 1-phenylethyl moiety.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHN, theoretical MW: 177.29 g/mol) and detects impurities .
- Chiral HPLC : Essential for enantiomeric purity analysis, particularly when studying structure-activity relationships .
Advanced Research Questions
Q. How do enantiomeric forms influence biological activity, and what resolution methods are effective?
Enantiomers of (2-Methylpropyl)(1-phenylethyl)amine exhibit distinct biological activities due to differential receptor binding. For example, (R)-enantiomers may show higher pressor activity compared to (S)-forms. Chiral resolution methods include:
Q. What in vitro assays address pressor activity, and how should conflicting data be analyzed?
- Receptor Binding Assays : Radioligand displacement studies (e.g., α-adrenergic receptors) quantify affinity (K) and selectivity.
- Functional Assays : Isolated rat aorta models measure vasoconstriction potency (EC).
- Data Reconciliation : Discrepancies may arise from enantiomeric impurity, solvent effects (e.g., DMSO vs. aqueous buffers), or receptor subtype variability. Cross-validate results using orthogonal assays and computational docking simulations .
Q. How do computational models predict pharmacokinetics, and what experimental validation is required?
- ADME Prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and metabolic stability. For this compound, predicted logP ~2.5 suggests moderate tissue penetration.
- Validation : Compare in silico results with in vivo plasma half-life (t) studies in rodent models and microsomal stability assays (e.g., human liver microsomes). Adjust models using experimental clearance data to improve accuracy .
Data Contradiction and Risk Assessment
Q. How should researchers address incomplete toxicological data in safety protocols?
The absence of comprehensive toxicological studies (e.g., carcinogenicity, chronic exposure) requires conservative risk mitigation:
- Apply ALARA (As Low As Reasonably Achievable) principles for exposure limits.
- Use in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) as preliminary screens.
- Cross-reference structurally similar amines (e.g., phenethylamine derivatives) for hazard extrapolation .
Methodological Recommendations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
